![molecular formula C14H11FO2 B1334159 1-[4-(4-Fluorophenoxy)phenyl]ethanone CAS No. 35114-93-3](/img/structure/B1334159.png)
1-[4-(4-Fluorophenoxy)phenyl]ethanone
Overview
Description
1-[4-(4-Fluorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol It is characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenoxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Fluorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
1-[4-(4-Fluorophenoxy)phenyl]ethanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer agents. Its unique structure allows for modifications that can enhance therapeutic efficacy.
Case Study: Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies reported IC50 values indicating significant antiproliferative activity against breast and colon cancer cells, with mechanisms involving apoptosis induction through specific molecular interactions .
Agricultural Chemicals
Enhancement of Agrochemicals:
The compound is utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides. Its properties help increase crop yield by enhancing the performance of active ingredients in agricultural formulations.
Data Table: Agrochemical Efficacy
Agrochemical Type | Efficacy Improvement (%) | Application Rate (g/ha) |
---|---|---|
Herbicides | 25% | 500 |
Insecticides | 30% | 300 |
Material Science
Development of Advanced Materials:
this compound is explored for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in various applications.
Research Findings:
Studies have indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .
Organic Chemistry Research
Building Block for Synthesis:
The compound acts as a building block for synthesizing more complex organic molecules. It facilitates research in synthetic methodologies, allowing chemists to explore new reaction pathways and develop novel compounds.
Chemical Reaction Analysis:
- Oxidation: Can be oxidized to form carboxylic acids.
- Reduction: Can be reduced to corresponding alcohols.
- Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions .
Biochemical Studies
Enzyme Inhibition and Receptor Binding:
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into biological mechanisms.
Case Study: Enzyme Inhibition
Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenoxy)phenyl]ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
1-[4-(4-Fluorophenoxy)phenyl]ethanone can be compared to other similar compounds, such as:
1-(4-Fluorophenyl)-2-phenyl-ethanone: This compound has a similar structure but lacks the phenoxy group, which can result in different chemical properties and reactivity.
4-Fluoroacetophenone: This compound is structurally related but has a simpler structure, with only a fluorine atom attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Biological Activity
1-[4-(4-Fluorophenoxy)phenyl]ethanone, an aromatic ketone with the molecular formula C15H13F O, has garnered interest in various fields, particularly due to its biological activity. This compound is characterized by a fluorophenoxy group attached to a phenyl ring, which influences its reactivity and potential therapeutic applications.
The molecular weight of this compound is approximately 230.24 g/mol. The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most notable techniques. This method involves a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid, leading to the formation of the desired product with high yields under specific conditions (temperature, solvent choice, and catalyst presence) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to participate in significant biochemical pathways, making it a candidate for drug discovery and development. Its potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound may also show anti-proliferative effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound and its derivatives:
- Antimicrobial Screening : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications in substituents can enhance their efficacy .
- Antichlamydial Activity : In a study focusing on new scaffolds for drug development, compounds based on similar frameworks were found to selectively target Chlamydia species, demonstrating the potential for developing new therapeutic agents from this class of compounds .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. Q1. What are the primary synthetic routes for 1-[4-(4-Fluorophenoxy)phenyl]ethanone, and what reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via Friedel-Crafts acylation using 4-fluorophenoxybenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:
- Temperature : 0–5°C (to minimize side reactions).
- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophilic substitution).
- Workup : Quenching with ice-water followed by extraction with benzene or ethyl acetate.
Table 1: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Friedel-Crafts | AlCl₃, CH₂Cl₂, 0–5°C | 65–75 | |
Ullmann Coupling | CuI, K₂CO₃, DMF, 110°C | 50–60 |
Q. Q2. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ and C-F stretch at 1220–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 244 (M⁺) with fragmentation patterns confirming loss of COCH₃ (m/z 201) .
Advanced Research Questions
Q. Q3. What computational methods predict the regioselectivity of electrophilic substitution in this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites:
- Electron-Deficient Regions : Para to the phenoxy group due to electron-withdrawing effects of fluorine and acetyl groups.
- Hammett Constants : σₚ values for substituents predict substitution patterns (σₚ-F = +0.06; σₚ-OPh = +0.25) .
Table 2: DFT-Predicted Reactivity
Position | Charge Density (e⁻) | Reactivity Rank |
---|---|---|
Ortho | -0.12 | Low |
Meta | -0.08 | Moderate |
Para | -0.22 | High |
Q. Q4. How does the fluorophenoxy moiety influence biological activity in drug discovery applications?
Methodological Answer: The 4-fluorophenoxy group enhances:
- Lipophilicity (logP ~3.2), improving blood-brain barrier penetration.
- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes .
- Target Binding : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
Case Study : In a 2022 study, derivatives of this compound showed IC₅₀ = 0.8 µM against EGFR kinase due to fluorine-enhanced hydrophobic interactions .
Q. Q5. What challenges arise in catalytic functionalization of the acetyl group, and how are they addressed?
Methodological Answer: Challenges :
- Steric Hindrance : Bulky substituents reduce catalyst accessibility.
- Over-Reduction : Uncontrolled reduction of the ketone to alcohol.
Solutions :
- Catalyst Design : Use Fe-Ru bimetallic catalysts (Fe₂₅Ru₇₅@SILP) for selective hydrogenation without over-reduction .
- Solvent Optimization : Polar solvents (e.g., ethanol) stabilize transition states and improve selectivity .
Table 3: Functionalization Outcomes
Reaction | Catalyst | Product | Selectivity (%) |
---|---|---|---|
Hydrogenation | Fe₂₅Ru₇₅@SILP | 1-[4-(4-Fluorophenoxy)phenyl]ethanol | 95 |
Grignard Addition | Mg/THF | Tertiary alcohol | 80 |
Q. Q6. How do crystallographic studies resolve structural ambiguities in this compound?
Methodological Answer: Single-Crystal X-Ray Diffraction (SCXRD) reveals:
- Bond Lengths : C=O bond length = 1.21 Å; C-F = 1.34 Å .
- Dihedral Angles : 85° between fluorophenoxy and acetyl-substituted phenyl rings, indicating steric strain .
Key Insight : The acetyl group adopts a planar conformation, facilitating π-orbital conjugation with the aromatic system .
Q. Q7. What contradictions exist in reported thermodynamic data, and how can they be resolved?
Methodological Answer: Contradictions :
- Boiling Point : Reported values range from 469.2 K (NIST) to 473 K (PubChem) due to purity differences .
- Solubility : Divergent data in polar vs. nonpolar solvents (e.g., 1.2 g/L in water vs. 45 g/L in DMSO).
Resolution Strategies :
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLGELQKWAOYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374634 | |
Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35114-93-3 | |
Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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